3-(1-Ethylpiperidin-2-yl)-2-phenoxypyridine
CAS No.:
Cat. No.: VC15868570
Molecular Formula: C18H22N2O
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N2O |
|---|---|
| Molecular Weight | 282.4 g/mol |
| IUPAC Name | 3-(1-ethylpiperidin-2-yl)-2-phenoxypyridine |
| Standard InChI | InChI=1S/C18H22N2O/c1-2-20-14-7-6-12-17(20)16-11-8-13-19-18(16)21-15-9-4-3-5-10-15/h3-5,8-11,13,17H,2,6-7,12,14H2,1H3 |
| Standard InChI Key | KSPHDUOUEMVINH-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCCCC1C2=C(N=CC=C2)OC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Analysis
3-(1-Ethylpiperidin-2-yl)-2-phenoxypyridine (C18H22N2O) features a pyridine core substituted at the 2-position with a phenoxy group and at the 3-position with a 1-ethylpiperidin-2-yl moiety. The piperidine ring introduces a stereocenter at C2, making stereoisomerism a critical consideration in its synthesis and biological interactions . Key physicochemical properties inferred from analogous structures include:
| Property | Value/Description |
|---|---|
| Molecular Weight | 282.38 g/mol |
| LogP (Partition Coefficient) | ~2.8 (predicted) |
| Solubility | Sparingly soluble in polar solvents |
| Melting Point | 110–115°C (estimated) |
The phenoxy group contributes to π-π stacking interactions with biological targets, while the ethyl-piperidine moiety enhances lipid solubility, potentially influencing blood-brain barrier permeability .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two primary fragments:
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2-Phenoxypyridine: Synthesized via Ullmann coupling between pyridin-2-ol and iodobenzene under copper catalysis .
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1-Ethylpiperidin-2-yl: Derived from piperidine through N-ethylation using ethyl bromide or reductive amination with acetaldehyde .
Convergent Synthesis
A plausible route involves:
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Functionalization of Pyridine:
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Piperidine Modification:
Key challenges include steric hindrance at the pyridine C3 position and ensuring stereochemical purity of the piperidine ring. Patent EP2382205B1 describes analogous pyridine-piperidine hybrids synthesized via microwave-assisted coupling, achieving yields >75% under optimized conditions .
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
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¹H NMR: Distinct signals include:
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δ 8.4–8.6 ppm (pyridine H4/H5)
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δ 7.2–7.6 ppm (phenoxy aromatic protons)
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δ 3.1–3.5 ppm (piperidine N-CH2CH3)
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IR Spectroscopy: Stretching vibrations at 1590 cm⁻¹ (C=N pyridine) and 1240 cm⁻¹ (C-O phenoxy) .
Thermodynamic Stability
DSC analysis of related compounds reveals decomposition onset at ~200°C, suggesting moderate thermal stability. The ethyl group on piperidine reduces crystalline packing efficiency, lowering melting points compared to non-alkylated analogs .
Industrial and Research Applications
Catalysis
Pyridine-piperidine complexes serve as ligands in asymmetric catalysis. For instance, palladium complexes of related structures catalyze Suzuki-Miyaura couplings with >90% enantiomeric excess .
Material Science
The phenoxy group’s electron-withdrawing properties make this compound a candidate for organic semiconductors. Thin-film transistors incorporating analogous molecules exhibit hole mobilities of 0.5–1.2 cm²/V·s .
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